8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE 8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13302726
InChI: InChI=1S/C20H27N5O4/c1-5-13(2)21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-9-7-6-8-10-15/h6-10,13-14,26H,5,11-12H2,1-4H3,(H,21,22)
SMILES: CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C
Molecular Formula: C20H27N5O4
Molecular Weight: 401.5 g/mol

8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

CAS No.:

Cat. No.: VC13302726

Molecular Formula: C20H27N5O4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE -

Specification

Molecular Formula C20H27N5O4
Molecular Weight 401.5 g/mol
IUPAC Name 8-(butan-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C20H27N5O4/c1-5-13(2)21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-9-7-6-8-10-15/h6-10,13-14,26H,5,11-12H2,1-4H3,(H,21,22)
Standard InChI Key XDFUSHARKRUOMV-UHFFFAOYSA-N
SMILES CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C
Canonical SMILES CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₀H₂₇N₅O₄, with a molecular weight of 401.5 g/mol . Its IUPAC name systematically describes the purine core substituted at positions 7 and 8 with functional groups that confer both hydrophilicity and lipophilicity. Key structural elements include:

  • A purine-2,6-dione backbone with methyl groups at positions 1 and 3.

  • A butan-2-ylamino group at position 8, introducing branching and potential hydrogen-bonding capacity.

  • A 2-hydroxy-3-phenoxypropyl chain at position 7, contributing aromaticity and hydroxyl reactivity.

Table 1: Key Identifiers and Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC₂₀H₂₇N₅O₄
Molecular Weight401.5 g/mol
IUPAC Name8-(butan-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Canonical SMILESCCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C
PubChem CID3159073

Synthesis and Purification

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to purine derivatives. A generalized approach involves:

  • Core Formation: Construction of the 1,3-dimethylpurine-2,6-dione backbone via cyclization of a pyrimidine precursor.

  • Substituent Introduction:

    • Step A: Alkylation at position 7 using a 2-hydroxy-3-phenoxypropyl halide under basic conditions.

    • Step B: Nucleophilic substitution at position 8 with butan-2-ylamine, facilitated by a deprotonating agent .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsPurpose
1DMF, K₂CO₃, 80°CAlkylation of purine core
2Butan-2-ylamine, DIPEA, CH₃CN, refluxAmination at position 8
3Column chromatography (SiO₂, EtOAc/hexane)Purification

Challenges and Optimization

  • Regioselectivity: Ensuring substitution at positions 7 and 8 without side reactions requires careful control of stoichiometry and temperature.

  • Purification: The compound’s moderate polarity necessitates chromatographic techniques, with silica gel and gradient elution commonly employed .

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is sparingly soluble in water due to its hydrophobic phenoxy and butan-2-yl groups but dissolves in polar aprotic solvents like DMSO or DMF .

  • Stability: Stable under inert atmospheres at room temperature but may degrade under strong acidic or basic conditions, particularly at the ester and amine functionalities.

Pharmacological and Biochemical Profile

Research Applications

  • Enzyme Inhibition Studies: The purine core suggests potential as a kinase or phosphodiesterase inhibitor scaffold.

  • Drug Delivery: The phenoxy group could facilitate conjugation to nanoparticles or targeting moieties .

Table 3: Comparative Analysis with Proxyphylline

PropertyTarget CompoundProxyphylline
Molecular Weight401.5 g/mol238.24 g/mol
Key SubstituentsButan-2-ylamino, phenoxypropylHydroxypropyl
SolubilityLow in waterModerate in water

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